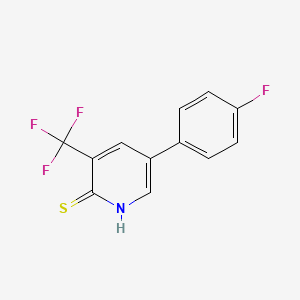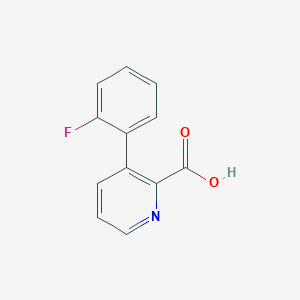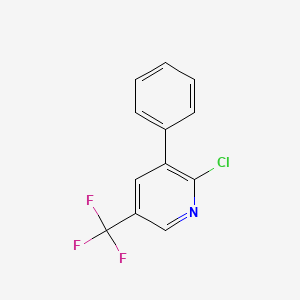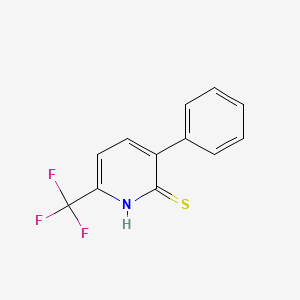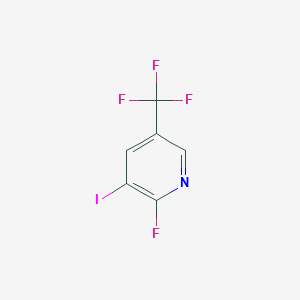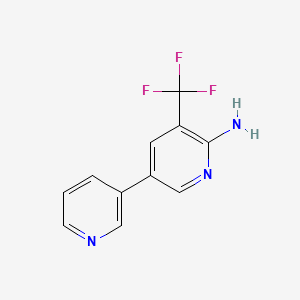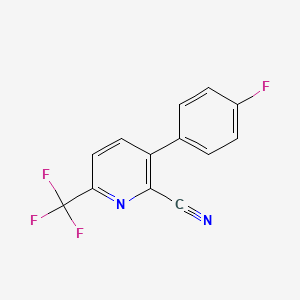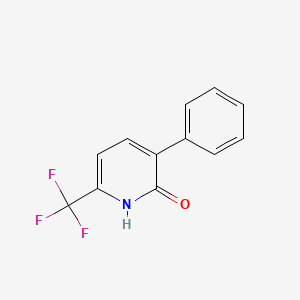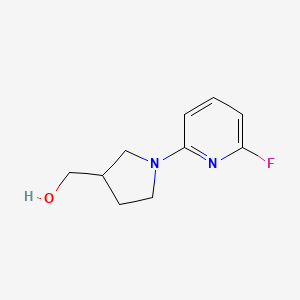
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
Overview
Description
“(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C10H13FN2O and a molecular weight of 196.22 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string “OCC1CCN(C1)c2cccc(F)n2” and the InChI string "1S/C10H13FN2O/c11-9-2-1-3-10(12-9)13-5-4-8(6-13)7-14/h1-3,8,14H,4-7H2" .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Mechanism of Action
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol is a versatile organic compound with a wide range of applications. Its mechanism of action is dependent on the application. For example, when used as an intermediate for the synthesis of APIs and agrochemicals, this compound acts as a reactant in the reaction. When used as a starting material for the synthesis of other compounds, this compound acts as a catalyst in the reaction.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, and anti-cancer properties. In addition, this compound has been found to have antioxidant and neuroprotective effects. This compound has also been found to have anticonvulsant and antinociceptive effects.
Advantages and Limitations for Lab Experiments
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol has several advantages for lab experiments. It is a relatively inexpensive compound, making it cost-effective for research purposes. It is also a versatile compound, making it suitable for use in a variety of reactions. Additionally, this compound is a stable compound, making it suitable for long-term storage.
However, this compound also has some limitations. It is a highly reactive compound, making it difficult to handle in the laboratory. In addition, this compound is a toxic compound, making it necessary to take safety precautions when working with it.
Future Directions
Future research on (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol could focus on developing new synthetic methods for its synthesis. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, research could be conducted on the environmental impact of this compound, as well as its potential toxicity and safety concerns.
Scientific Research Applications
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol has been widely used in the scientific research field. It has been used as a starting material in the synthesis of a variety of compounds, including anti-cancer agents, anti-inflammatory agents, and antifungal agents. This compound has also been used in the synthesis of a variety of other compounds, such as organometallic compounds, polymers, and dyes. In addition, this compound has been used as an intermediate in the synthesis of a variety of APIs and agrochemicals.
Safety and Hazards
properties
IUPAC Name |
[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-2-1-3-10(12-9)13-5-4-8(6-13)7-14/h1-3,8,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKOLVHCNTXPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



